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Compound of Interest

Compound Name: 3-Chloro-5-ethynylisoquinoline

CAS No.: 1822784-14-4

Cat. No.: B1436038

Get Quote

Executive Summary
3-Chloro-5-ethynylisoquinoline represents a high-value "orthogonally reactive" scaffold.[1][2]

[3] Its utility lies in the distinct electronic and steric environments of its two functional handles:

C3-Chloro (Electrophile): Positioned to interact with the kinase hinge region (adenine binding

pocket).[1][3] It is less reactive than C1-halides, requiring specialized catalytic systems for

functionalization.[1][2][3]

C5-Ethynyl (Nucleophile/Dipolarophile): A rigid, linear handle directed toward the solvent

front or the hydrophobic back pocket (gatekeeper region), ideal for "Click" chemistry

(CuAAC) or Sonogashira extension.[1][2][3]

This guide provides validated protocols for sequentially functionalizing this scaffold to generate

libraries of EGFR, HER2, and ROCK inhibitors.[2][3]
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The isoquinoline core mimics the purine ring of ATP.[1][3] By exploiting the reactivity difference

between the C3-Cl and C5-alkyne, researchers can rapidly generate Structure-Activity

Relationship (SAR) libraries.[1][2]

Structural Logic Diagram
The following diagram illustrates the modular assembly of a kinase inhibitor using this scaffold.

Reactivity Profile
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Figure 1: Modular assembly logic. The C3 position is functionalized first to establish hinge

binding, followed by C5 extension to tune physicochemical properties.[2]
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Property Specification Notes

Molecular Weight 187.63 g/mol

Low MW allows significant

decoration while adhering to

Lipinski's Rule of 5.[1][3]

Appearance Pale yellow to tan solid
Oxidizes slowly in air; store

under Argon/Nitrogen.[1][3]

Solubility DMSO, DMF, DCM, THF
Poor solubility in

water/hexanes.[2][3]

C3 Reactivity Moderate Electrophile

Requires electron-rich

phosphine ligands (e.g.,

XPhos, SPhos) for coupling.[1]

[2][3]

C5 Reactivity Terminal Alkyne

High. Susceptible to Glaser

coupling (homocoupling) if O₂

is present.[1][3]

Safety Warning: Terminal alkynes can form explosive acetylides with copper/silver in dry state.

[1][3] Handle CuAAC reactions in solution.

Experimental Protocols
Protocol A: C3-Hinge Binder Installation (Suzuki-Miyaura
Coupling)
Objective: Replace the C3-Chlorine with an aryl group (e.g., 4-aminophenyl or indole) to bind to

the kinase hinge region.[1][2] Challenge: 3-Haloisoquinolines are electron-rich and less

reactive than typical aryl chlorides.[1][3] Standard Pd(PPh₃)₄ often fails.

Reagents
Substrate: 3-Chloro-5-ethynylisoquinoline (1.0 equiv)

Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1][2][3]
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Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (for robust substrates).[1]

[3]

Base: K₃PO₄ (2.0 M aq, 3.0 equiv).[2][3]

Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][2][3]

Step-by-Step Methodology
Degassing: In a microwave vial, combine the isoquinoline substrate, boronic acid, and solid

base (if using anhydrous K₃PO₄). Seal and purge with Argon for 5 minutes.

Catalyst Addition: Add the Palladium source and Ligand (XPhos) quickly under a counter-

flow of Argon.

Solvent Addition: Add degassed 1,4-Dioxane/Water via syringe.

Reaction: Heat to 90°C for 4–12 hours.

Note: Microwave irradiation at 110°C for 1 hour is a viable alternative for difficult

substrates.[1][3]

Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][3]

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will

typically be more polar than the starting chloride.[1][3]

Validation Check:

TLC: Starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear.[1][3]

NMR: Look for the disappearance of the C3-H signal (if dehalogenation occurred) or simply

the integration of the new aryl protons.[1]

Protocol B: C5-Tail Extension (CuAAC "Click" Reaction)
Objective: Attach a solubilizing group or fluorophore to the C5-ethynyl handle via a 1,2,3-

triazole linker.[1][2] Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[1][3]
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Reagents
Intermediate: 3-Aryl-5-ethynylisoquinoline (from Protocol A) (1.0 equiv).[1][2][3]

Azide: R-N₃ (e.g., Morpholino-ethyl azide) (1.1 equiv).[1][2][3]

Catalyst: CuSO₄[1][3][4]·5H₂O (10 mol%).[1][3]

Reductant: Sodium Ascorbate (20 mol%).[1][3]

Ligand (Optional): TBTA (10 mol%) – Recommended to protect biomolecules or improve

rate.[1][2][3]

Solvent: t-BuOH / Water (1:1) or DMSO (if solubility is an issue).[1][3]

Step-by-Step Methodology
Preparation: Dissolve the alkyne intermediate and the organic azide in the solvent mixture.

Catalyst Activation: Prepare a fresh solution of Sodium Ascorbate in water.[1][3] Add CuSO₄

solution to the reaction, followed immediately by the Ascorbate. The mixture should turn

bright yellow/orange (active Cu(I)).[1][3]

Incubation: Stir at Room Temperature (RT) for 2–16 hours.

Tip: If the intermediate precipitates, add more t-BuOH or switch to DMF/Water.[1][2][3]

Quenching: Add saturated NH₄Cl solution or EDTA to chelate copper.[1][3]

Extraction: Extract with DCM (Dichloromethane). Warning: Triazoles can be water-soluble

depending on the R-group; check the aqueous layer.[1][2]

Validation Check:

LC-MS: Look for the Mass [M+H]+ corresponding to the Sum of Alkyne + Azide.[1][3]

IR Spectroscopy: Disappearance of the sharp alkyne C≡C stretch (~2100–2250 cm⁻¹).[1][3]

Analytical Data Summary (Expected)
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Technique Diagnostic Signal Interpretation

¹H NMR δ ~9.2 ppm (s, 1H)

H1 Proton of Isoquinoline

(Singlet).[1][2][3] Most

deshielded signal.[1][3]

¹H NMR δ ~3.5 ppm (s, 1H)

Terminal Alkyne proton (C≡C-

H). Disappears after Protocol

B.

¹³C NMR δ ~80–85 ppm Alkyne carbons.[1][3]

HPLC Retention Time

Product B (Triazole) will be

significantly more polar (earlier

elution) than Product A

(Alkyne) in Reverse Phase.[1]

[3]

Case Study: Synthesis of an EGFR Inhibitor Analog
Context: Designing a dual-inhibitor for EGFR(T790M) resistance mutants.[1][3]

Step 1: 3-Chloro-5-ethynylisoquinoline is coupled with 3-acrylamido-4-fluorophenylboronic

acid (Protocol A).[1][2][3]

Result: The acrylamide warhead is installed at the hinge-binding region (C3).[1][3]

Step 2: The C5-alkyne is reacted with N-(2-azidoethyl)morpholine (Protocol B).[1][3]

Result: A morpholine tail is installed to interact with the solvent front, improving solubility

and bioavailability.[3]

Outcome: The final compound possesses a covalent warhead (acrylamide) and a solubility

tail (morpholine), rigidly separated by the isoquinoline core.[3]
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Title: "Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2

inhibition."[1][3]

Source:Bioorganic & Medicinal Chemistry Letters.

Link:[Link] (Search Term: Isoquinoline HER2 inhibitor)[1][2][3]

Suzuki Coupling on Chloro-Isoquinolines

Title: "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-
dichloroisoquinoline."
Source:Journal of the Chemical Society, Perkin Transactions 1.

Link:[Link]

Click Chemistry in Drug Design

Title: "Applications of Click Chemistry in Drug Discovery and Development."
Source:Expert Opinion on Drug Discovery.

Link:[Link][1][2][3]

Disclaimer: This protocol involves hazardous chemicals (azides, heavy metals).[2][3] All

experiments must be conducted in a fume hood with appropriate PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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